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Compound of Interest

Compound Name: 3-Methyl-4-nitrophenol

Cat. No.: B363926

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR), infrared (IR), and mass spectrometry (MS) data for 3-methyl-4-nitrophenol. It is
intended for researchers, scientists, and professionals in drug development who are working
with this compound. This document presents key spectral data in a structured format, details
the experimental protocols for data acquisition, and includes a workflow diagram for the
analytical process.

Compound Overview

3-Methyl-4-nitrophenol (also known as 4-nitro-m-cresol) is an organic compound with the
chemical formula C7H7NOs.[1][2] It presents as a yellowish to beige crystalline powder.[3] This
compound is utilized as an intermediate in the synthesis of pesticides and in the preparation of
phosphorothioamidate analogues as antimalarial agents.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound. The following tables summarize the *H and 3C NMR
spectral data for 3-methyl-4-nitrophenol.

'H NMR Spectral Data

The *H NMR spectrum of 3-methyl-4-nitrophenol shows distinct signals for the aromatic
protons, the methyl group, and the hydroxyl proton. The chemical shifts are influenced by the
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electron-withdrawing nitro group and the electron-donating hydroxyl and methyl groups.

) Chemical Shift (8, o Coupling Constant

Proton Assignment Multiplicity
ppm) (J, H2)

H-2 ~8.0 d ~8.5
H-5 ~7.0 dd ~8.5,~2.5
H-6 ~6.9 d ~2.5
-OH ~5.3 brs
-CHs ~2.5 S

Note: The exact chemical shift of the hydroxyl proton (-OH) can vary depending on the solvent
and concentration due to hydrogen bonding.[5]

3C NMR Spectral Data

The 13C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (8, ppm)
C-1 (C-OH) ~160

C-4 (C-NO2) ~140

C-3 (C-CHs) ~135

C-2 ~126

C-5 ~120

C-6 ~115

-CHs ~20

Experimental Protocol for NMR Spectroscopy

Sample Preparation: A sample of 3-methyl-4-nitrophenol is dissolved in a deuterated solvent,
typically chloroform-d (CDCIs) or dimethyl sulfoxide-de (DMSO-de), in a standard 5 mm NMR
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tube.[6][7] Tetramethylsilane (TMS) is added as an internal standard for chemical shift
referencing (0.00 ppm).[7]

Instrumentation and Data Acquisition: *H and *3C NMR spectra are recorded on a spectrometer
operating at a frequency of 400 MHz or higher for 1H.[7]

e 'H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good
signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.

e 13C NMR: Due to the low natural abundance of 13C, a larger number of scans is required.
Proton decoupling is used to simplify the spectrum to singlets for each carbon.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to produce
the NMR spectrum. Phase and baseline corrections are applied. The chemical shifts are
referenced to the TMS signal. For *H NMR, the signals are integrated to determine the relative
number of protons, and the multiplicities and coupling constants are measured. To confirm the -
OH peak, a "D20 shake" can be performed, where a drop of deuterium oxide is added to the
sample, causing the -OH proton signal to disappear from the spectrum.[5][8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 3-methyl-4-nitrophenol shows characteristic absorption bands for the hydroxyl,
nitro, and aromatic groups.

IR Spectral Data
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Vibrational Mode Wavenumber (cm—1) Intensity

O-H stretch (hydrogen-

bonded) 3600 - 3200 Strong, Broad
Aromatic C-H stretch 3100 - 3000 Medium
Asymmetric NOz2 stretch 1550 - 1500 Strong
Symmetric NOz2 stretch 1350 - 1300 Strong
Aromatic C=C stretch 1600 - 1450 Medium

C-O stretch 1260 - 1000 Strong

C-N stretch 870 - 810 Medium

Note: The broadness of the O-H stretching band is due to intermolecular hydrogen bonding.[9]

Experimental Protocol for IR Spectroscopy

Sample Preparation: The sample can be prepared using one of the following methods:

o KBr Pellet: A small amount of the solid sample is ground with potassium bromide (KBr)
powder and pressed into a thin, transparent pellet.

e Nujol Mull: The solid sample is ground with a few drops of Nujol (mineral oil) to form a paste,
which is then placed between two salt plates (e.g., NaCl or KBr).

» Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on
the ATR crystal.[1]

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier-transform
infrared (FTIR) spectrometer.[10] The spectrum is typically scanned over the range of 4000 to
400 cm~1. A background spectrum of the empty sample holder (or pure KBr pellet/Nujol) is
recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of
ions. It provides information about the molecular weight and fragmentation pattern of a
compound.

Mass Spectrometry Data

The mass spectrum of 3-methyl-4-nitrophenol is typically obtained using electron ionization
(E.

m/z Assignment Relative Intensity
153 [M]* (Molecular ion) High

136 [M - OH]* Moderate

123 [M - NOJ* Low

107 [M - NO2J* High

77 [CeHs]* Moderate

Note: The molecular weight of 3-methyl-4-nitrophenol is 153.14 g/mol .[2][3]

Experimental Protocol for Mass Spectrometry

Sample Introduction and lonization: The sample is introduced into the mass spectrometer, often
via a gas chromatograph (GC-MS) for separation from impurities.[1][11] In the ion source, the
sample molecules are bombarded with high-energy electrons (typically 70 eV) in a technique
called electron ionization (El). This causes the molecule to lose an electron, forming a radical
cation (the molecular ion, [M]*), which can then undergo fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated and separated based on their
mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or ion trap). The separated
ions are then detected, and their abundance is plotted against their m/z value to generate the
mass spectrum.

Analytical Workflow Visualization
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The following diagram illustrates the general workflow for the spectroscopic and spectrometric
analysis of a chemical compound like 3-methyl-4-nitrophenol.
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Workflow for Spectroscopic and Spectrometric Analysis.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b363926?utm_src=pdf-body
https://www.benchchem.com/product/b363926?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b363926?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This guide provides a foundational understanding of the key spectral characteristics of 3-
methyl-4-nitrophenol. For more in-depth analysis or specific applications, further specialized
experiments may be required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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